6-chloro-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-6-CHLORO-3,4-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core, a decahydroisoquinoline moiety, and various functional groups such as hydroxyl, oxo, and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-6-CHLORO-3,4-DIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms 3-acetyl-4-hydroxycoumarin.
Introduction of the Chloro Group: The chloro group can be introduced through the chlorination of 3-acetyl-4-hydroxycoumarin using thionyl chloride or phosphorus pentachloride.
Attachment of the Decahydroisoquinoline Moiety: The decahydroisoquinoline moiety can be synthesized separately through the hydrogenation of isoquinoline in the presence of a catalyst such as palladium on carbon. This moiety is then coupled with the chlorinated chromen-2-one core using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups, to form corresponding oxo and carboxyl derivatives.
Reduction: Reduction reactions can target the oxo and chloro groups, converting them to hydroxyl and methyl groups, respectively.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, and alkoxides to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as ammonia, thiols, and alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of oxo and carboxyl derivatives.
Reduction: Formation of hydroxyl and methyl derivatives.
Substitution: Formation of amine, thioether, and ether derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest it may possess anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to fully explore its pharmacological potential.
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable starting material for various industrial processes.
Mechanism of Action
The mechanism of action of 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-6-CHLORO-3,4-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound’s hydroxyl and oxo groups can form hydrogen bonds with amino acid residues in proteins, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The decahydroisoquinoline moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Coumarin Derivatives: Coumarins are structurally related to chromen-2-ones and are known for their anticoagulant and anti-inflammatory activities.
Isoquinoline Derivatives: Isoquinolines are structurally related to the decahydroisoquinoline moiety and have been studied for their potential therapeutic applications.
Uniqueness
The uniqueness of 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-6-CHLORO-3,4-DIMETHYL-2H-CHROMEN-2-ONE lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H26ClNO5 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
7-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-6-chloro-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C22H26ClNO5/c1-13-14(2)21(26)29-18-10-19(17(23)9-16(13)18)28-12-20(25)24-8-7-22(27)6-4-3-5-15(22)11-24/h9-10,15,27H,3-8,11-12H2,1-2H3 |
InChI Key |
MOLYWOIAOTWOFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N3CCC4(CCCCC4C3)O)C |
Origin of Product |
United States |
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